![molecular formula C21H19N3O2 B2706640 3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one CAS No. 1326930-47-5](/img/structure/B2706640.png)
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, which is a part of the compound , has been extensively studied. The commonly used synthetic route for 1,2,4-oxadiazoles includes reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines using a variety of dehydrating agents .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles, a core part of the compound, has been analyzed in several studies. The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazoles have been explored in various studies. These compounds have been successfully used in the treatment of various diseases in humans and animals, and play an important role in modern agriculture .Scientific Research Applications
Thermo-physical Properties of Oxadiazole Derivatives
A study on the thermo-physical properties of oxadiazole derivatives, including 1,3,4-oxadiazole compounds, in solvents such as chloroform (CF) and N,N-dimethylformamide (DMF) was conducted. This research elucidated how structural modifications in these compounds affect their Gibbs energy of activation, enthalpy of activation, and entropy of activation in different solvents. The findings provide insights into the solute-solvent and solute-solute interactions, which are essential for understanding the behavior of these compounds in various applications (Godhani et al., 2013).
Synthesis and Biological Activity
Research into the synthesis of new indolo[3,2-c]isoquinoline derivatives, including those with 1,3,4-oxadiazole components, revealed potent antimicrobial activity against a range of bacteria and fungi, as well as promising radical scavenging and chelating abilities with ferrous ions. These compounds exhibit higher biological activities compared to reference compounds, indicating their potential for development as antimicrobial and antioxidant agents (Verma, 2018).
Analgesic and Anti-inflammatory Activities
The synthesis and evaluation of new 1,3,4-oxadiazole derivatives linked with the quinazolin-4-one ring were explored for their analgesic and anti-inflammatory activities. Certain derivatives demonstrated potent analgesic and anti-inflammatory effects in animal studies, underscoring the potential of these compounds for therapeutic applications in pain and inflammation management (Dewangan et al., 2016).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents having anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
It is known that 1,2,4-oxadiazoles interact with their targets, leading to their anti-infective properties .
Biochemical Pathways
Similar compounds, such as 1,2,4-oxadiazoles, have been shown to have anti-infective properties, suggesting they may affect pathways related to infection and immune response .
Result of Action
Similar compounds, such as 1,2,4-oxadiazoles, have been shown to have anti-infective properties .
properties
IUPAC Name |
3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-3-11-24-13-17(19(25)16-9-4-5-10-18(16)24)21-22-20(23-26-21)15-8-6-7-14(2)12-15/h4-10,12-13H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWRJVYIRWVLAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.